SIA Crosslinker

描述

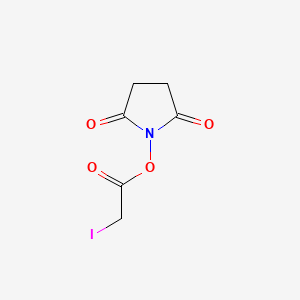

Structure

3D Structure

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-iodoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO4/c7-3-6(11)12-8-4(9)1-2-5(8)10/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDGQQTWSGDXCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391202 | |

| Record name | 1-[(Iodoacetyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39028-27-8 | |

| Record name | Iodoacetic acid N-hydroxysuccinimide ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39028-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(Iodoacetyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodoacetic acid N-hydroxysuccinimide ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the SIA Crosslinker: Structure, Mechanism, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinimidyl iodoacetate (SIA) is a heterobifunctional crosslinking agent widely utilized in bioconjugation, protein interaction studies, and the development of antibody-drug conjugates (ADCs). Its utility stems from its distinct reactive moieties that target primary amines and sulfhydryl groups, allowing for the covalent linkage of biomolecules. This technical guide provides a comprehensive overview of the SIA crosslinker, including its chemical properties, reaction mechanism, detailed experimental protocols, and a summary of its applications.

Core Properties of this compound

The fundamental characteristics of the this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Full Chemical Name | N-Succinimidyl iodoacetate | [1](1) |

| Synonyms | Iodoacetic acid N-hydroxysuccinimide ester, NHS-Iodoacetate | [2](2) |

| Molecular Formula | C₆H₆INO₄ | [1](1) |

| Molecular Weight | 283.02 g/mol | [1](1) |

| Spacer Arm Length | 1.5 Å | [1](1) |

| Reactivity | N-hydroxysuccinimide (NHS) ester reacts with primary amines (-NH₂); Iodoacetyl group reacts with sulfhydryl groups (-SH) | [1](1) |

| Solubility | Insoluble in water; Soluble in organic solvents such as DMSO and DMF | [1](1) |

| Cleavability | Non-cleavable | [1](1) |

Chemical Structure and Reaction Mechanism

The this compound possesses two reactive ends: an N-hydroxysuccinimide (NHS) ester and an iodoacetyl group. This heterobifunctional nature allows for specific and controlled conjugation of different functional groups on proteins or other biomolecules.

Caption: Chemical structure of Succinimidyl iodoacetate (SIA).

The NHS ester moiety reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[3] This reaction is most efficient at a pH range of 7.2 to 8.5.[3] The iodoacetyl group, on the other hand, specifically reacts with sulfhydryl groups, found on cysteine residues, through nucleophilic substitution to form a stable thioether linkage.[1] This reaction is optimal at a pH greater than 7.5.[1]

Caption: Reaction mechanism of the this compound.

Experimental Protocols

The heterobifunctional nature of SIA allows for both one-step and two-step crosslinking procedures. A two-step process is often preferred to minimize the formation of homodimers of the first protein.

General Two-Step Protein-Protein Crosslinking Protocol

This protocol provides a general framework for crosslinking two proteins (Protein A and Protein B) using SIA. Optimization of molar ratios, concentrations, and incubation times is recommended for specific applications.

Materials:

-

This compound

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Protein A (containing primary amines)

-

Protein B (containing sulfhydryl groups)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Desalting column

Procedure:

-

SIA Stock Solution Preparation: Immediately before use, dissolve SIA in anhydrous DMSO or DMF to a concentration of 10-25 mg/mL.[2]

-

Step 1: Reaction with Protein A (Amine-reactive step)

-

Dissolve Protein A in the Reaction Buffer to the desired concentration.

-

Add the SIA stock solution to the Protein A solution. A molar excess of SIA over Protein A (e.g., 20 to 50-fold) is typically used.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[3]

-

Remove excess, unreacted SIA using a desalting column equilibrated with the Reaction Buffer.

-

-

Step 2: Reaction with Protein B (Sulfhydryl-reactive step)

-

Immediately add the purified, SIA-activated Protein A to a solution of Protein B in the Reaction Buffer (adjusted to pH > 7.5 if necessary).

-

Incubate the mixture for 30-60 minutes at room temperature or 2 hours at 4°C.

-

-

Quenching:

-

Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[4]

-

Incubate for 15 minutes at room temperature.

-

-

Analysis:

Protocols for Peptide-Protein Conjugation with Predefined Ratios

The following protocols, adapted from Wolter et al. (2017), are designed to generate peptide-protein conjugates with controlled conjugation ratios.[7]

Protocol I: Excess of SIA, Peptide-Limited Conditions

This protocol is suitable when the peptide is the limiting reagent and a high degree of protein activation is desired.

-

Protein Activation:

-

Dissolve the carrier protein (e.g., BSA) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Prepare a fresh solution of SIA in acetonitrile (B52724) (6 mg/mL).

-

Add the SIA solution to the protein solution in a specified molar excess (e.g., 60-fold).

-

Incubate for 30 minutes at room temperature with stirring.

-

For higher activation levels, repeat the addition of SIA.

-

Desalt the activated protein using a desalting column.

-

-

Conjugation:

-

Add the cysteine-containing peptide to the solution of the activated carrier protein at the desired molar ratio.

-

Incubate for 2 hours at room temperature.

-

The resulting conjugate can be analyzed by MALDI-MS after desalting.

-

Protocol II: Excess of Peptide, Linker-Limited Conditions

This protocol is used when the amount of linker is the limiting factor, and an excess of peptide is available.

-

Protein Activation:

-

Activate the carrier protein with a sub-stoichiometric amount of SIA as described in Protocol I.

-

-

Conjugation:

-

Add an excess of the cysteine-containing peptide to the activated protein solution.

-

Incubate for 2 hours at room temperature.

-

Remove excess peptide by dialysis or size-exclusion chromatography.

-

Experimental Workflow

The following diagram illustrates a general workflow for a typical protein crosslinking experiment using SIA, from sample preparation to analysis.

Caption: General experimental workflow for SIA crosslinking.

Applications in Research and Drug Development

The unique properties of the this compound make it a valuable tool in various research and development areas:

-

Protein-Protein Interaction Studies: SIA can be used to covalently trap and identify interacting proteins, providing insights into cellular pathways and protein complex formation.

-

Antibody-Drug Conjugates (ADCs): SIA is employed as a non-cleavable linker to conjugate cytotoxic drugs to monoclonal antibodies.[2] This creates a stable ADC that can selectively deliver the drug to target cells.

-

Bioconjugation: SIA facilitates the conjugation of various molecules, such as peptides, enzymes, and fluorescent labels, to proteins for a wide range of applications.

-

Structural Proteomics: By providing distance constraints between amino acid residues, SIA crosslinking, coupled with mass spectrometry, can aid in the structural elucidation of proteins and protein complexes.

Conclusion

The this compound is a versatile and efficient tool for the covalent conjugation of biomolecules. Its heterobifunctional nature, short spacer arm, and well-defined reactivity make it suitable for a variety of applications, from fundamental protein interaction studies to the development of targeted therapeutics. By understanding its chemical properties and optimizing experimental protocols, researchers can effectively utilize SIA to advance their scientific goals.

References

- 1. cyanagen.com [cyanagen.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Predictable Peptide Conjugation Ratios by Activation of Proteins with Succinimidyl Iodoacetate (SIA) - PMC [pmc.ncbi.nlm.nih.gov]

N-Succinimidyl Iodoacetate (SIA): A Technical Guide to its Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Succinimidyl iodoacetate (SIA) is a heterobifunctional crosslinking agent widely utilized in bioconjugation, proteomics, and drug development. Its unique architecture, featuring two distinct reactive moieties, allows for the covalent and specific linkage of biomolecules, primarily proteins. This technical guide provides an in-depth exploration of the core mechanism of action of SIA, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in the field.

SIA's structure consists of an N-hydroxysuccinimide (NHS) ester and an iodoacetyl group, connected by a short spacer arm. The NHS ester targets primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides, forming stable amide bonds. Concurrently, the iodoacetyl group reacts specifically with sulfhydryl groups, found in cysteine residues, to create a stable thioether linkage.[1][2][3] This dual reactivity makes SIA an invaluable tool for a variety of applications, including the preparation of antibody-drug conjugates (ADCs), protein-peptide conjugates, and for studying protein-protein interactions.[2][4]

Core Mechanism of Action

The utility of N-Succinimidyl iodoacetate lies in its two-step reaction mechanism, which allows for controlled and specific conjugation of two different biomolecules.

Step 1: Amination via NHS Ester Reaction

The first step involves the reaction of the NHS ester moiety of SIA with a primary amine on the first protein (Protein 1). This reaction is typically carried out in a buffer with a pH range of 7.2 to 8.5.[5] At this pH, a significant portion of the primary amines are deprotonated and thus nucleophilic, readily attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[5]

Step 2: Thiolation via Iodoacetyl Reaction

Once the first protein is "activated" with the iodoacetyl group, the second step involves the introduction of a second biomolecule (Protein 2 or a peptide) containing a free sulfhydryl group. The iodoacetyl group is an efficient alkylating agent for sulfhydryls. The reaction proceeds via a nucleophilic attack of the thiolate anion on the carbon atom bearing the iodine, resulting in the displacement of iodide and the formation of a stable thioether bond.[6][7] This reaction is most efficient at a pH range of 7.5 to 8.5.[8]

Below is a diagram illustrating the chemical reactions involved in the two-step conjugation process using SIA.

Data Presentation

The efficiency of SIA-mediated conjugation is influenced by several factors, including pH, reagent concentrations, and the stability of the reactive groups. The following tables summarize key quantitative data related to the performance of SIA and its reactive moieties.

Table 1: Hydrolysis Half-life of N-Succinimidyl iodoacetate (SIA) NHS Ester at 25°C

| pH | Half-life (minutes) |

| 7.0 | ~240 - 300 |

| 8.0 | ~60 |

| 8.6 | ~10 |

Data adapted from general NHS ester stability studies. The strong electron-withdrawing effect of the iodoacetyl group in SIA makes its NHS ester more reactive and potentially more susceptible to hydrolysis than standard NHS esters.[1][5]

Table 2: Influence of SIA Molar Excess on the Activation Level of Bovine Serum Albumin (BSA) at pH 7.4

| Molar Ratio (SIA:BSA) | Achieved Activation Level (mol SIA / mol BSA) |

| 20:1 | 8.1 |

| 40:1 | 13.3 |

| 60:1 | 19.0 |

Data from Abbas, I. M., et al. (2017).[1]

Table 3: pH Dependence of the Reaction Rate of Iodoacetamide with Cysteine

| pH | Second-order rate constant (M⁻¹s⁻¹) |

| 7.2 | 107 |

Data from Holmgren, A. (1980) for iodoacetamide, which serves as a model for the iodoacetyl group of SIA. The rate is pH-dependent due to the requirement of a deprotonated thiolate for the reaction.[9]

Experimental Protocols

The following are detailed methodologies for key experiments involving N-Succinimidyl iodoacetate.

Protocol 1: Two-Step Peptide-Protein Conjugation (Excess SIA)

This protocol is adapted from Abbas, I. M., et al. (2017) and is suitable for generating conjugates where the amount of peptide is the limiting factor.[1]

Materials:

-

Protein to be activated (e.g., Bovine Serum Albumin, BSA)

-

N-Succinimidyl iodoacetate (SIA)

-

Cysteine-containing peptide

-

Activation Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.4

-

Conjugation Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 8.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation: Dissolve the protein (e.g., BSA) in Activation Buffer to a final concentration of 10 mg/mL.

-

SIA Stock Solution: Immediately before use, prepare a 100 mM stock solution of SIA in anhydrous DMF or DMSO.

-

Protein Activation:

-

Add a calculated volume of the SIA stock solution to the protein solution to achieve a desired molar excess (e.g., 40-fold molar excess of SIA over the protein).

-

Incubate the reaction for 1 hour at room temperature with gentle stirring.

-

-

Removal of Excess SIA: Immediately after incubation, remove unreacted SIA using a desalting column pre-equilibrated with Conjugation Buffer. Collect the protein fractions.

-

Peptide Conjugation:

-

Dissolve the cysteine-containing peptide in Conjugation Buffer.

-

Add the peptide solution to the activated protein solution at a desired molar ratio.

-

Incubate the reaction for 2 hours at room temperature with gentle stirring.

-

-

Quenching: Add Quenching Solution to a final concentration of 50 mM to quench any unreacted iodoacetyl groups. Incubate for 15 minutes at room temperature.

-

Purification: Purify the final conjugate using a desalting column or dialysis to remove unreacted peptide and quenching reagent.

Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC) using SIA

This protocol provides a general framework for conjugating a thiol-containing drug to an antibody. Optimization of molar ratios and reaction times is recommended for each specific antibody and drug.

Materials:

-

Monoclonal antibody (mAb)

-

Thiol-containing cytotoxic drug

-

N-Succinimidyl iodoacetate (SIA)

-

Activation Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.4

-

Conjugation Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 8.0

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25)

-

Quenching Solution: 10 mM N-acetylcysteine

Procedure:

-

Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in Activation Buffer.

-

SIA Stock Solution: Prepare a fresh 10 mM stock solution of SIA in anhydrous DMF or DMSO.

-

Antibody Activation:

-

Add a 5- to 10-fold molar excess of the SIA stock solution to the antibody solution.

-

Incubate for 1-2 hours at room temperature.

-

-

Removal of Excess SIA: Purify the SIA-activated antibody using a desalting column equilibrated with Conjugation Buffer.

-

Drug Conjugation:

-

Dissolve the thiol-containing drug in DMSO.

-

Add a 1.5- to 5-fold molar excess of the drug over the available iodoacetyl groups on the antibody.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching: Add the Quenching Solution to cap any unreacted iodoacetyl groups and incubate for 30 minutes.

-

Purification and Characterization: Purify the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug and aggregates. Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and biological activity.

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key workflows and logical relationships in the application of N-Succinimidyl iodoacetate.

References

- 1. Predictable Peptide Conjugation Ratios by Activation of Proteins with Succinimidyl Iodoacetate (SIA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. covachem.com [covachem.com]

- 4. Predictable Peptide Conjugation Ratios by Activation of Proteins with Succinimidyl Iodoacetate (SIA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. Differential reactivity of the functional sulfhydryl groups of cysteine-32 and cysteine-35 present in the reduced form of thioredoxin from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Heterobifunctional Crosslinker SIA

For researchers, scientists, and drug development professionals engaged in the precise art of bioconjugation, the choice of a crosslinking agent is paramount. Succinimidyl iodoacetate (SIA) has emerged as a valuable tool in this field, offering a short, non-cleavable spacer arm for the covalent linkage of molecules. This technical guide provides a comprehensive overview of the core properties of SIA, detailed experimental protocols for its use, and a discussion of key considerations for its successful application.

Core Properties of Succinimidyl Iodoacetate (SIA)

SIA is a heterobifunctional crosslinking reagent, meaning it possesses two different reactive groups. This characteristic allows for controlled, sequential conjugation reactions, minimizing the formation of unwanted homodimers. The core properties of SIA are summarized in the table below, providing a quick reference for its key characteristics.

| Property | Value | References |

| Alternative Names | N-Succinimidyl iodoacetate, Iodoacetic acid N-hydroxysuccinimide ester, NHS-Iodoacetate | [1][2] |

| Molecular Weight | 283.02 g/mol | [1][2] |

| Spacer Arm Length | 1.5 Å | [1][2] |

| CAS Number | 39028-27-8 | [2] |

| Reactive Groups | N-hydroxysuccinimide (NHS) ester, Iodoacetyl | [1][2] |

| Reactivity | NHS ester reacts with primary amines (-NH2); Iodoacetyl group reacts with sulfhydryl groups (-SH) | [1][2] |

| Optimal Reaction pH (NHS ester) | 7.2 - 8.5 | [3] |

| Optimal Reaction pH (Iodoacetyl) | 7.5 - 8.3 | [4] |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO). Insoluble in water. | [2] |

| Cleavability | Non-cleavable | [1] |

| Cell Permeability | Yes | [2] |

| Storage Conditions | Store at 4°C, protected from moisture. | [5] |

Reaction Mechanism and Experimental Workflow

The utility of SIA lies in its two distinct reactive moieties. The N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond. The iodoacetyl group, on the other hand, reacts specifically with sulfhydryl groups, found in cysteine residues, to form a stable thioether bond. This dual reactivity allows for a two-step conjugation process, providing greater control over the final conjugate.

A typical experimental workflow for creating a protein-protein conjugate using SIA involves the initial activation of one protein through its amine groups, followed by purification to remove excess crosslinker, and finally, the reaction with the second protein containing a free sulfhydryl group.

Detailed Experimental Protocols

The successful use of SIA requires careful attention to reaction conditions. The following protocols are based on established methodologies for the preparation of peptide-protein bioconjugates and can be adapted for other applications.[6]

Protocol 1: Protein Activation with Excess SIA

This protocol is suitable when the goal is to achieve a high degree of protein activation, which can then be used to conjugate varying amounts of a sulfhydryl-containing molecule.

Materials:

-

Protein to be activated (e.g., Bovine Serum Albumin, BSA)

-

Succinimidyl iodoacetate (SIA)

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Prepare SIA Stock Solution: Immediately before use, dissolve SIA in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Prepare Protein Solution: Dissolve the protein to be activated in PBS (pH 7.4) to a concentration of 10 mg/mL.

-

Activation Reaction:

-

Add a 20- to 50-fold molar excess of the SIA stock solution to the protein solution.

-

Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.

-

-

Purification of Activated Protein:

-

Remove the excess, non-reacted SIA by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4).

-

Collect the protein-containing fractions. The activated protein is now ready for conjugation with a sulfhydryl-containing molecule.

-

Protocol 2: Controlled Protein Activation (Linker-Limited)

This protocol is designed to produce a conjugate with a more defined and limited drug-to-antibody ratio (DAR) by using a substoichiometric amount of SIA.

Materials:

-

Protein to be activated

-

Succinimidyl iodoacetate (SIA)

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Sulfhydryl-containing molecule (e.g., peptide, drug)

-

Desalting column

Procedure:

-

Prepare SIA Stock Solution: Prepare a fresh solution of SIA in anhydrous DMSO or DMF as described in Protocol 1.

-

Prepare Protein Solution: Prepare the protein solution in PBS (pH 7.4) as described in Protocol 1.

-

Activation Reaction:

-

Add a calculated, substoichiometric amount of the SIA stock solution to the protein solution to achieve the desired level of activation. For example, a 5- to 10-fold molar excess of SIA may be a suitable starting point for optimization.

-

Incubate for 30-60 minutes at room temperature.

-

-

Conjugation Reaction:

-

Immediately add a 1.5- to 2-fold molar excess of the sulfhydryl-containing molecule to the activated protein solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature, or overnight at 4°C.

-

-

Purification of the Conjugate:

-

Purify the final conjugate from excess reagents and unconjugated molecules using a desalting column or other appropriate chromatography method (e.g., size-exclusion chromatography).

-

Important Considerations and Potential Side Reactions

To ensure the successful and specific use of SIA, several factors should be taken into account:

-

pH Control: The reactivity of both the NHS ester and the iodoacetyl group is pH-dependent. The NHS ester reacts efficiently with primary amines at a pH of 7.2-8.5, while the iodoacetyl group is most reactive towards sulfhydryls at a pH of 7.5-8.3.[3][4] Maintaining the appropriate pH for each step is crucial for maximizing conjugation efficiency and minimizing side reactions.

-

Buffer Choice: Avoid buffers containing primary amines (e.g., Tris) or sulfhydryls (e.g., DTT) as they will compete with the target molecules for reaction with SIA.[3]

-

Hydrolysis of NHS Ester: The NHS ester is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis increases with increasing pH. Therefore, it is essential to prepare the SIA solution immediately before use and to perform the amine-coupling step promptly.[3]

-

Side Reactions of the Iodoacetyl Group: While the iodoacetyl group is highly specific for sulfhydryls, side reactions can occur under certain conditions. At a pH above 8.5, reactivity with primary amines can increase.[4] Prolonged reaction times or a large excess of the iodoacetyl reagent may also lead to reactions with other nucleophilic amino acid side chains, such as histidine.[4]

-

Light Sensitivity: Iodoacetyl compounds can be sensitive to light. To prevent the generation of free iodine, which can react with tyrosine, histidine, and tryptophan residues, it is advisable to perform iodoacetyl reactions in the dark.[4]

Conclusion

Succinimidyl iodoacetate is a powerful and versatile heterobifunctional crosslinker for the creation of stable bioconjugates. Its short spacer arm and well-defined reactivity make it particularly suitable for applications where precise control over the linkage is required, such as in the development of antibody-drug conjugates and other targeted therapeutics. By carefully considering the experimental parameters and potential side reactions outlined in this guide, researchers can effectively harness the capabilities of SIA to advance their scientific and drug development objectives.

References

- 1. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Bioconjugation application notes [bionordika.fi]

- 6. Predictable Peptide Conjugation Ratios by Activation of Proteins with Succinimidyl Iodoacetate (SIA) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of SIA Crosslinker in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

Succinimidyl iodoacetate (SIA) is a heterobifunctional crosslinking agent widely utilized in bioconjugation, antibody-drug conjugate (ADC) development, and protein labeling.[1][2][3] Its utility stems from its two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, and an iodoacetyl group that targets sulfhydryl groups.[2][4][5] This dual reactivity allows for the controlled and specific linkage of different biomolecules. However, a critical consideration for its effective use is its limited solubility in aqueous solutions. This guide provides a comprehensive overview of SIA's solubility characteristics, the factors influencing its stability and reactivity, and protocols for its use.

Understanding SIA and Sulfo-SIA Solubility

The inherent hydrophobicity of the SIA molecule limits its direct solubility in aqueous buffers.[4][6][7] In contrast, its sulfonated analog, Sulfo-SIA (N-Sulfosuccinimidyl iodoacetate), offers a water-soluble alternative, expanding the utility of this crosslinker class for applications sensitive to organic solvents.[8]

The key difference lies in the sulfonate group (–SO3) on the N-hydroxysuccinimide ring of Sulfo-SIA.[9] This charged group significantly enhances water solubility without altering the fundamental reaction chemistry of the NHS ester.[9][] Furthermore, this charge renders Sulfo-SIA membrane-impermeable, making it the ideal choice for selectively labeling cell surface proteins.[9][][11]

Quantitative Solubility Data

The solubility of these crosslinkers is highly dependent on the solvent system. For practical laboratory use, SIA must first be dissolved in a water-miscible organic solvent before being introduced to the aqueous reaction mixture.

| Crosslinker | Solvent | Reported Solubility | Citation(s) |

| SIA | Dimethylformamide (DMF) | ≥ 100 mg/mL (353.33 mM) | [1][12] |

| 50 mg/mL | |||

| Dimethyl sulfoxide (B87167) (DMSO) | ≥ 100 mg/mL (353.33 mM) | [1][12] | |

| Water | ≤2 mg/mL (with sonication) | ||

| Sulfo-SIA | Water | Water-soluble | [8] |

Note: The "≥" symbol indicates that the saturation point was not reached at the specified concentration.

Factors Influencing Stability and Reactivity in Aqueous Buffers

The success of a conjugation reaction using SIA is critically dependent on the careful control of several experimental parameters, primarily pH and buffer composition.

pH

The pH of the reaction buffer governs the reactivity and stability of both the NHS ester and iodoacetyl functional groups.

-

NHS Ester Reaction: The NHS ester reacts with primary amines (e.g., the side chain of lysine (B10760008) residues) to form stable amide bonds. This reaction is most efficient in the pH range of 7.2 to 8.5.[9][13]

-

Iodoacetyl Reaction: The iodoacetyl group reacts with sulfhydryl groups (e.g., the side chain of cysteine residues) via nucleophilic substitution to form a stable thioether linkage.[5] This reaction is most effective at a pH greater than 7.5, with an optimal pH of around 8.3.[4][5][14]

-

Hydrolysis: A competing reaction is the hydrolysis of the NHS ester, which renders the crosslinker inactive. The rate of hydrolysis is highly pH-dependent, increasing significantly with higher pH. For standard NHS esters, the half-life can decrease from several hours at pH 7 to just minutes at pH 8.6.[9][13][15] SIA is noted to be particularly reactive, with one study reporting complete hydrolysis within 5 minutes at pH 7 and above.[6]

pH Effects Summary

| pH Range | NHS Ester (Amine Reaction) | Iodoacetyl (Sulfhydryl Reaction) | NHS Ester Hydrolysis |

| 6.5 - 7.5 | Moderate reactivity | Low reactivity | Slower rate |

| 7.5 - 8.5 | Optimal reactivity | Optimal reactivity (esp. >8.0) | Faster rate |

| > 8.5 | High reactivity | High reactivity | Very rapid hydrolysis |

Buffer Composition

The choice of buffer is crucial to avoid unintended reactions.

-

Compatible Buffers: Phosphate, borate, HEPES, and carbonate-bicarbonate buffers are recommended for NHS ester reactions.[9][13] Borate buffer at pH 8.3 is specifically cited as suitable for the iodoacetyl-sulfhydryl reaction.[14]

-

Incompatible Buffers: Buffers containing primary amines, such as Tris (TBS) or glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester, effectively quenching the crosslinker.[9][13] These buffers can, however, be used to intentionally stop the reaction at a desired time point.

Signaling Pathways and Experimental Workflows

SIA Crosslinking Reaction Mechanism

The diagram below illustrates the two-step reaction of the SIA crosslinker. First, the NHS ester reacts with a primary amine on "Protein 1". Subsequently, the iodoacetyl group reacts with a sulfhydryl group on "Protein 2", forming a stable covalent bond between the two proteins.

Experimental Protocols

Protocol 1: Preparation of SIA Stock Solution

Due to its poor water solubility, a concentrated stock solution of SIA must be prepared in an anhydrous, water-miscible organic solvent.

Materials:

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Vortex mixer

-

Microcentrifuge tubes

Procedure:

-

Allow the vial of SIA powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weigh the desired amount of SIA powder in a fume hood.

-

Add the appropriate volume of anhydrous DMSO or DMF to achieve a high concentration (e.g., 100 mg/mL).[1][12]

-

Vortex thoroughly until the powder is completely dissolved. If precipitation occurs, gentle warming or sonication can aid dissolution.[1]

-

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the reagent.

-

Store the stock solution at -20°C or -80°C, protected from light. The solution is stable for approximately 1-6 months depending on the storage temperature.[1][12]

Protocol 2: Two-Step Protein-Protein Conjugation using SIA

This protocol describes a common workflow for conjugating two different proteins using SIA's heterobifunctional reactivity.

Decision Guide: Choosing Between SIA and Sulfo-SIA

The choice between the standard SIA and its water-soluble Sulfo-SIA counterpart depends primarily on the experimental constraints and the nature of the biomolecules involved.

Conclusion

While Succinimidyl iodoacetate (SIA) is a powerful heterobifunctional crosslinker, its limited aqueous solubility necessitates careful planning. Researchers must dissolve SIA in an organic solvent like DMSO or DMF before adding it to the reaction buffer. The stability and reactivity are critically dependent on maintaining the proper pH for each reactive step and using compatible, amine-free buffers. For applications intolerant to organic solvents or requiring specific labeling of cell-surface targets, the water-soluble analog, Sulfo-SIA, provides an excellent alternative. By understanding these properties and following established protocols, scientists can effectively leverage SIA and its derivatives for advanced bioconjugation and the development of novel biomolecular tools.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. cyanagen.com [cyanagen.com]

- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. mdpi.com [mdpi.com]

- 7. SIA Succinimidyl iodoacetate | 多荧生物_Duofluor [duofluor.com]

- 8. Sulfo-SIA Crosslinker|COA [dcchemicals.com]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. DEVELOPMENT OF SULFHYDRYL-REACTIVE SILICA FOR PROTEIN IMMOBILIZATION IN HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tools.thermofisher.com [tools.thermofisher.com]

An In-depth Technical Guide to Amine-to-Sulfhydryl Crosslinking

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and practical applications of amine-to-sulfhydryl crosslinking chemistry. It is designed to equip researchers, scientists, and professionals in drug development with the knowledge to effectively utilize this powerful bioconjugation technique for creating precisely linked biomolecular conjugates.

Core Principles and Chemistry

Amine-to-sulfhydryl crosslinking is a cornerstone of bioconjugation that enables the specific and efficient covalent linkage of two different biomolecules. This is most commonly achieved using heterobifunctional crosslinkers, which possess two distinct reactive groups at either end of a spacer arm. The most prevalent of these are N-hydroxysuccinimide (NHS) esters, which react with primary amines (found on lysine (B10760008) residues and the N-terminus of proteins), and maleimides, which selectively react with sulfhydryl groups (found on cysteine residues).[1]

This two-step approach allows for controlled and directed conjugation, which is critical for minimizing the formation of unwanted homodimers or polymers.[1] The general strategy involves first reacting the NHS ester of the crosslinker with the amine-containing molecule. After purifying away the excess unreacted crosslinker, the now maleimide-activated molecule is introduced to the sulfhydryl-containing molecule to form the final, stable conjugate.[1]

NHS Ester Reaction with Primary Amines

NHS esters react with the deprotonated form of primary amines under neutral to slightly alkaline conditions (pH 7.2-9.0) to form stable, covalent amide bonds.[1][2] The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the N-hydroxysuccinimide (NHS) leaving group.[1]

A critical consideration in this step is the competing reaction of hydrolysis, where the NHS ester reacts with water and is rendered inactive. The rate of hydrolysis increases significantly with pH.[3][4] Therefore, the optimal pH for the reaction is a compromise, typically between 7.2 and 8.5, to maximize amine reactivity while minimizing hydrolysis.[1] Buffers containing primary amines, such as Tris, must be avoided as they will compete with the target molecule for reaction.[3]

Maleimide (B117702) Reaction with Sulfhydryls

Maleimides react with sulfhydryl groups via a Michael addition reaction, forming a stable, non-reversible thioether bond.[5] This reaction is most efficient and specific at a slightly acidic to neutral pH range of 6.5-7.5.[1][2] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than their reaction with amines, ensuring high specificity.[5]

However, at pH values above 7.5, the maleimide group can lose its specificity and react with primary amines.[1][5] Additionally, the maleimide ring itself can undergo hydrolysis at higher pH, opening the ring to form a non-reactive maleamic acid.[5] Therefore, careful control of pH is essential for successful conjugation. Thiol-free buffers are mandatory, and reducing agents like DTT or BME must be removed prior to the maleimide reaction; TCEP is an exception as it is a thiol-free reducing agent.

A potential instability of the resulting thioether bond is the retro-Michael reaction, which can lead to dissociation of the conjugate, especially in environments with high concentrations of other thiols like glutathione.[6]

Quantitative Data and Reagent Comparison

The success of a crosslinking experiment is highly dependent on the choice of reagent and reaction conditions. The following tables summarize key quantitative data to aid in experimental design.

Table 1: Comparison of Common Amine-to-Sulfhydryl Crosslinkers

| Crosslinker | Abbreviation | Spacer Arm (Å) | Water-Soluble? | Membrane Permeable? |

| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | 8.3 | No | Yes |

| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | 8.3 | Yes | No |

| m-Maleimidobenzoyl-N-hydroxysuccinimide ester | MBS | 7.3 | No | Yes |

| SM(PEG)n series (e.g., SM(PEG)4) | - | 17.6 - 95.2 | Yes | No |

| Long-chain SMCC | LC-SMCC | 15.7 | No | Yes |

Data compiled from various sources, including product datasheets.[1][7][8]

The cyclohexane (B81311) ring in SMCC and its derivatives confers additional stability to the maleimide group, reducing the rate of hydrolysis and allowing for the preparation of maleimide-activated intermediates that can be stored.[2] PEGylated linkers (SM(PEG)n) offer increased water solubility and can reduce potential issues with protein precipitation or aggregation.[7]

Table 2: pH and Temperature Effects on NHS Ester Stability

| pH | Temperature | Half-life of NHS Ester |

| 7.0 | 0°C | 4-5 hours |

| 8.0 | 4°C | 1 hour |

| 8.6 | 4°C | 10 minutes |

This table illustrates the strong dependence of NHS ester stability on pH and temperature. As the pH and temperature increase, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.[4][9][10][11]

Experimental Protocols & Workflows

The following sections provide detailed methodologies for common applications of amine-to-sulfhydryl crosslinking, accompanied by workflow diagrams.

Application: Antibody-Enzyme Conjugation (Antibody-HRP)

This protocol describes the conjugation of Horseradish Peroxidase (HRP) to an antibody using the water-soluble crosslinker Sulfo-SMCC. The process involves first activating the HRP with Sulfo-SMCC, followed by conjugation to a thiolated antibody.

Part A: Thiolation of Antibody (Introduction of -SH groups)

-

Antibody Preparation : Concentrate the antibody to 5-7 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2).

-

SATA Reaction : Dissolve N-succinimidyl S-acetylthioacetate (SATA) in DMF or DMSO to 10 mg/mL. Add 3.0 µL of the SATA solution for every 1 mg of antibody.

-

Incubation : Gently stir the solution for 2 hours at room temperature.

-

Deacetylation : Prepare a deacetylation solution of 0.5 M hydroxylamine (B1172632) in PBS with 25 mM EDTA, pH 7.2. Add this solution to the antibody mixture to remove the acetyl protecting group and expose the free sulfhydryl. Stir for 30 minutes at room temperature.

-

Purification : Immediately remove excess reagents by passing the solution through a desalting column (e.g., Sephadex G-25) equilibrated with PBS containing 5-10 mM EDTA. Collect the protein fraction.

Part B: Activation of HRP with Sulfo-SMCC

-

HRP Preparation : Dissolve HRP in PBS (pH 7.2) to a final concentration of 8-10 mg/mL.[12][13]

-

Sulfo-SMCC Addition : Add 1.1 mg of Sulfo-SMCC for every 1 mg of HRP.[12] Some protocols suggest a two-step addition of the crosslinker.[13]

-

Incubation : Mix on a rotator for 1-2 hours at room temperature.[12]

-

Purification : Desalt the maleimide-activated HRP using a desalting column equilibrated with PBS (pH 7.2) to remove excess Sulfo-SMCC. Collect the first colored peak, which contains the activated HRP. Use immediately.[12][13]

Part C: Conjugation and Purification

-

Conjugation : Immediately mix the purified thiolated antibody with the maleimide-activated HRP. A common ratio is 1 mg of HRP per 1 mg of antibody.[12]

-

Incubation : Gently stir the mixture for 16-20 hours at 2-8°C or for 2 hours at room temperature.[12][13]

-

Final Purification : Purify the final antibody-HRP conjugate using dialysis or size-exclusion chromatography to remove unreacted HRP and antibody.[12]

-

Storage : Dilute the conjugate in a suitable storage buffer, potentially containing a stabilizer like BSA, and store at 2-8°C.[12]

Application: Antibody-Drug Conjugate (ADC) Synthesis

This workflow outlines the synthesis of an antibody-drug conjugate (ADC) using SMCC, where a cytotoxic drug containing a thiol group is linked to lysine residues on an antibody.

This workflow illustrates the key stages in producing an ADC.[14][15] The antibody is first activated with the SMCC linker, purified, and then reacted with the thiol-containing drug payload. A final quenching and purification step yields the desired ADC.

Application: Protein Immobilization on a Surface

This protocol details the immobilization of a sulfhydryl-containing protein onto a surface that has been functionalized with primary amines.

-

Surface Preparation : Start with a solid support (e.g., agarose (B213101) beads, glass slide) functionalized with primary amines. Wash the support with an amine-free buffer (e.g., PBS, pH 7.2).

-

Crosslinker Activation of Surface :

-

Washing : Thoroughly wash the surface with buffer (e.g., PBS) to remove all unreacted crosslinker and the NHS byproduct. This step is critical to prevent self-conjugation of the protein to be immobilized.

-

Protein Preparation : Prepare the sulfhydryl-containing protein in a coupling buffer at pH 6.5-7.5. If necessary, reduce disulfide bonds with a thiol-free reducing agent like TCEP and purify.

-

Protein Immobilization :

-

Blocking and Final Wash :

-

(Optional) Quench any remaining reactive maleimide groups on the surface by incubating with a small sulfhydryl-containing molecule (e.g., cysteine or beta-mercaptoethanol).

-

Wash the surface extensively to remove any non-covalently bound protein.

-

References

- 1. benchchem.com [benchchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. help.lumiprobe.com [help.lumiprobe.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. Crosslinking Reagents | Fisher Scientific [fishersci.com]

- 9. nanocomposix.com [nanocomposix.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. kmdbioscience.com [kmdbioscience.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. benchchem.com [benchchem.com]

- 15. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]

- 16. benchchem.com [benchchem.com]

non-cleavable crosslinkers for protein studies

A researcher's definitive guide to non-cleavable crosslinkers for robust protein analysis.

This technical guide provides an in-depth overview of non-cleavable crosslinkers, offering researchers, scientists, and drug development professionals a comprehensive resource for utilizing these powerful tools in protein studies. Non-cleavable crosslinkers form stable, permanent covalent bonds, making them ideal for capturing and stabilizing protein-protein interactions (PPIs), creating antibody-drug conjugates (ADCs), and immobilizing proteins for various applications.[1][] Their irreversible nature ensures that the crosslinked complex remains intact throughout analysis, providing a reliable snapshot of protein interactions.[1]

Core Concepts of Non-Cleavable Crosslinkers

Chemical crosslinkers are molecules with two or more reactive ends that covalently bind to specific functional groups on proteins, such as primary amines (-NH2) or sulfhydryls (-SH).[3] Non-cleavable crosslinkers are distinguished by the stability of their spacer arm, which, once linked, cannot be broken by chemical or enzymatic means.[1] This contrasts with cleavable crosslinkers, which contain a labile bond that can be broken under specific conditions. The primary advantage of non-cleavable linkers is their stability, which is crucial for applications requiring the preservation of protein complexes through purification and analysis steps like co-immunoprecipitation (Co-IP) and SDS-PAGE.[1]

Crosslinkers can be classified as homobifunctional or heterobifunctional.[3][4] Homobifunctional reagents have identical reactive groups and are used to link similar functional groups, often for polymerizing molecules or studying intramolecular structures.[3] Heterobifunctional reagents possess different reactive groups, allowing for sequential or selective conjugation of different molecules, which is particularly useful in creating complex bioconjugates like ADCs.[3][4]

Quantitative Data of Common Non-Cleavable Crosslinkers

The choice of crosslinker is dictated by factors such as the target functional groups, the required spacer arm length, and solubility. The table below summarizes the key quantitative data for several widely used non-cleavable crosslinkers.

| Crosslinker | Abbreviation | Molecular Weight (Da) | Spacer Arm Length (Å) | Reactivity | Solubility |

| Disuccinimidyl suberate (B1241622) | DSS | 368.34[5] | 11.4[5][6] | Amine-reactive (NHS ester) | Insoluble in water |

| Bis(sulfosuccinimidyl) suberate | BS3 | 572.43[7] | 11.4[6][7] | Amine-reactive (Sulfo-NHS ester) | Water-soluble[6] |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | 191.70[8] | 0 (Zero-length)[8][9][10] | Carboxyl- and Amine-reactive | Water-soluble |

| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | 436.37[11] | 8.3[11] | Amine- and Sulfhydryl-reactive | Water-soluble[12] |

Key Applications and Experimental Protocols

Non-cleavable crosslinkers are indispensable in a variety of protein studies. Below are detailed protocols for three major applications.

Protein-Protein Interaction (PPI) Studies using DSS

Disuccinimidyl suberate (DSS) is a membrane-permeable, homobifunctional crosslinker that targets primary amines (e.g., lysine (B10760008) residues).[6][13] It is frequently used to stabilize transient or weak PPIs in vitro or in vivo before cell lysis and immunoprecipitation.[1]

Experimental Protocol:

-

Sample Preparation: Prepare the protein sample in an amine-free buffer (e.g., PBS, pH 7-9).[13] For intracellular studies, harvest and wash cells to remove amine-containing media.[13]

-

DSS Preparation: Immediately before use, dissolve DSS in a dry organic solvent like DMSO or DMF to create a stock solution (e.g., 50 mM).[5] DSS is moisture-sensitive and will hydrolyze in aqueous solutions.[5]

-

Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve a final concentration of 0.5-5 mM.[5][14] The optimal molar excess of crosslinker to protein (typically 20:1 to 50:1) should be empirically determined.[5][13]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[5][13]

-

Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as 1M Tris-HCl (pH 7.5), to a final concentration of 20-50 mM.[13][15] Incubate for 15 minutes at room temperature.[13]

-

Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, Western blotting, immunoprecipitation, or mass spectrometry, to identify the interacting partners.[14][15]

Antibody-Drug Conjugation (ADC) using Sulfo-SMCC

Sulfo-SMCC is a water-soluble, heterobifunctional crosslinker used to create stable ADCs.[12] It has an NHS ester that reacts with amines on the antibody and a maleimide (B117702) group that reacts with sulfhydryls on the drug or payload.[11] This two-step process allows for controlled conjugation.[16][17]

Experimental Protocol:

-

Antibody Activation:

-

Prepare the antibody in an amine- and sulfhydryl-free buffer (e.g., PBS, pH 7.2-7.5).[11][12]

-

Dissolve Sulfo-SMCC in water or buffer immediately before use.[11]

-

Add a 10- to 50-fold molar excess of Sulfo-SMCC to the antibody solution.[11]

-

Incubate for 30-60 minutes at room temperature.[12]

-

Remove excess, unreacted Sulfo-SMCC using a desalting column or dialysis.[12][16]

-

-

Drug Conjugation:

-

Ensure the drug/payload has a free sulfhydryl group. If necessary, reduce disulfide bonds using a reducing agent like DTT and subsequently remove the reducing agent.[12]

-

Add the sulfhydryl-containing drug to the maleimide-activated antibody.[12]

-

Incubate for 1-2 hours at room temperature or >2 hours at 4°C.[11][12]

-

-

Purification and Analysis:

Protein Immobilization on Surfaces using EDC/NHS

EDC is a zero-length crosslinker that activates carboxyl groups to form a reactive intermediate, which can then couple to primary amines.[8][18] This method is widely used to immobilize proteins onto surfaces for applications like biosensors and affinity chromatography.[18][19] The addition of N-hydroxysulfosuccinimide (Sulfo-NHS) stabilizes the intermediate, increasing coupling efficiency.[18][20]

Experimental Protocol:

-

Surface Preparation: Ensure the surface (e.g., beads, sensor chip) has available carboxyl groups.

-

Activation of Surface:

-

Washing: Wash the activated surface with a coupling buffer to remove excess EDC and Sulfo-NHS.[20]

-

Protein Coupling:

-

Blocking: Block any remaining active sites on the surface by adding a solution like ethanolamine (B43304) or glycine.

-

Final Wash: Wash the surface to remove non-covalently bound protein. The surface is now ready for use.

References

- 1. benchchem.com [benchchem.com]

- 3. Protein Crosslinking | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. researchgate.net [researchgate.net]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. proteochem.com [proteochem.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. Enhanced identification of zero-length chemical crosslinks using label-free quantitation and high-resolution fragment ion spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. proteochem.com [proteochem.com]

- 12. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]

- 15. Method Using a DSS Crosslinker for IP and Polymeric Protein WB | MtoZ Biolabs [mtoz-biolabs.com]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. store.sangon.com [store.sangon.com]

- 18. researchgate.net [researchgate.net]

- 19. Covalent Immobilization of Proteins for the Single Molecule Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

The Stability and Application of SIA Crosslinker Stock Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the shelf life, stability, and application of N-Succinimidyl Iodoacetate (SIA), a heterobifunctional crosslinker. SIA is a valuable tool for covalently linking molecules containing primary amines to those with sulfhydryl groups, enabling the study of protein-protein interactions, the creation of antibody-drug conjugates (ADCs), and the immobilization of proteins onto surfaces. Understanding the stability of SIA stock solutions is critical for reproducible and successful conjugation experiments.

Shelf Life and Storage of SIA Stock Solutions

Proper storage of SIA stock solutions is paramount to preserving their reactivity. The NHS ester moiety is susceptible to hydrolysis, particularly in aqueous environments, while the iodoacetyl group is light-sensitive. Based on manufacturer recommendations and established chemical principles, the following storage conditions are advised.

Table 1: Recommended Storage Conditions and Shelf Life of SIA Stock Solutions

| Storage Temperature | Solvent | Recommended Shelf Life | Key Considerations |

| -80°C | Anhydrous DMSO or DMF | Up to 6 months[1] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. Use freshly opened, high-purity anhydrous solvent. |

| -20°C | Anhydrous DMSO or DMF | Up to 1 month[1] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. Use freshly opened, high-purity anhydrous solvent. |

| -20°C | Dry DMF | Up to 2 months[2] | Ensure DMF is anhydrous to minimize hydrolysis. |

Note: It is crucial to use anhydrous solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) for preparing stock solutions, as the presence of water will lead to the hydrolysis of the N-hydroxysuccinimide (NHS) ester, rendering the crosslinker inactive for amine conjugation.[3][4] The solid powder form of SIA should be stored at 4°C or -20°C, protected from moisture.[5][6][7]

Experimental Protocols

Protocol for Preparation of SIA Stock Solution

This protocol outlines the steps for preparing a stable stock solution of SIA.

-

Equilibration of Reagents: Allow the vial of solid SIA and the anhydrous solvent (DMSO or DMF) to equilibrate to room temperature before opening. This prevents condensation of moisture onto the reagents.[3]

-

Dissolution: Under a fume hood, add the appropriate volume of anhydrous solvent to the SIA powder to achieve the desired concentration (e.g., 10-50 mg/mL).[2] Ensure the solvent is of high purity and free from amines, which can react with the NHS ester.[2]

-

Mixing: Vortex or gently sonicate the solution to ensure the SIA is completely dissolved.

-

Aliquoting and Storage: Immediately aliquot the stock solution into small, single-use volumes in microcentrifuge tubes. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.[1]

Protocol for Assessing the Stability of SIA Stock Solution (NHS-Ester Hydrolysis Assay)

The stability of the SIA stock solution can be indirectly assessed by quantifying the hydrolysis of the NHS ester. This is achieved by measuring the absorbance of the released N-hydroxysuccinimide (NHS) upon complete basic hydrolysis.

Materials:

-

SIA stock solution (to be tested)

-

Freshly prepared, fully active SIA solution (positive control)

-

Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.2-8.5)[4]

-

0.5-1.0 N NaOH[4]

-

Spectrophotometer and quartz cuvettes

Procedure:

-

Sample Preparation: Dilute a small aliquot of the stored SIA stock solution in the amine-free buffer to a concentration that gives an absorbance reading below 1.0 at 260 nm. Prepare a control sample with the buffer alone.

-

Initial Absorbance Measurement: Measure the absorbance of the diluted SIA solution at 260 nm against the buffer blank. This reading represents the baseline absorbance, including any NHS that may have already hydrolyzed during storage.

-

Forced Hydrolysis: To the diluted SIA solution, add a small volume of 0.5-1.0 N NaOH (e.g., 50 µL per 1 mL of solution) to rapidly hydrolyze all remaining active NHS esters. Mix immediately.

-

Final Absorbance Measurement: Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm. This measurement should be taken within one minute of adding the NaOH.[4]

-

Data Interpretation: Compare the initial absorbance with the final absorbance. A significant increase in absorbance after base hydrolysis indicates the presence of active NHS esters in the stock solution. The percentage of active SIA can be estimated by comparing the change in absorbance of the stored sample to that of a freshly prepared, fully active SIA solution.

Visualization of SIA Application and Workflow

General Workflow for Amine-to-Sulfhydryl Crosslinking using SIA

The heterobifunctional nature of SIA allows for a controlled, two-step crosslinking process. This minimizes the formation of unwanted polymers and ensures specific conjugation.

Caption: General workflow for SIA-mediated crosslinking.

Application in Studying the Ubiquitin Conjugation Pathway

A key application of crosslinking is to trap and identify transient protein-protein interactions. The ubiquitin conjugation pathway, a cascade involving E1 (activating), E2 (conjugating), and E3 (ligating) enzymes, is an excellent example where SIA could be employed to study these fleeting interactions.

The E1 enzyme activates ubiquitin via a thioester bond with a cysteine residue. The activated ubiquitin is then transferred to a cysteine residue on an E2 enzyme. Finally, the E3 ligase facilitates the transfer of ubiquitin from the E2 to a lysine (B10760008) residue on the substrate protein. SIA can be used to covalently link an enzyme with its partner or substrate if one contains an accessible primary amine and the other a reactive cysteine.

Caption: The Ubiquitin Conjugation Cascade.

In this pathway, SIA could be used, for example, to crosslink the E1-Ub complex to the E2 enzyme. The lysine residues on ubiquitin would react with the NHS ester of SIA, and the iodoacetyl group would then react with the active site cysteine of the E2 enzyme, thus trapping this transient interaction for further analysis.

References

- 1. Strategies to Trap Enzyme-Substrate Complexes that Mimic Michaelis Intermediates During E3-Mediated Ubiquitin-Like Protein Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactome | Transfer of ubiquitin from E1 to E2 [reactome.org]

- 3. Structural and Functional Insights to Ubiquitin-Like Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of a ubiquitin E1-E2 complex: insights to E1-E2 thioester transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthetic and semi-synthetic strategies to study ubiquitin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A cascading activity-based probe sequentially targets E1–E2–E3 ubiquitin enzymes - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to SIA Crosslinker: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinimidyl iodoacetate (SIA) is a heterobifunctional crosslinking agent widely utilized in bioconjugation and protein chemistry. Its unique properties make it a valuable tool for creating stable covalent linkages between molecules, particularly in the development of antibody-drug conjugates (ADCs) and for studying protein-protein interactions. This guide provides a comprehensive overview of the SIA crosslinker, including its physicochemical properties, detailed experimental protocols, and the underlying chemical principles of its reactivity.

Core Properties of this compound

The this compound is characterized by its distinct reactive ends, which target different functional groups on proteins and other biomolecules. This allows for controlled, stepwise conjugation.

| Property | Value | Reference(s) |

| Molecular Weight | 283.02 g/mol | [1] |

| Chemical Formula | C₆H₆INO₄ | [2] |

| Alternative Names | N-Succinimidyl iodoacetate, Iodoacetic acid N-hydroxysuccinimide ester | [2] |

| Spacer Arm Length | 1.5 Å | [3] |

| Reactive Groups | N-hydroxysuccinimide (NHS) ester, Iodoacetyl | [4] |

| Target Moieties | Primary amines (-NH₂), Sulfhydryls (-SH) | [3][4] |

| Solubility | Soluble in organic solvents like DMSO and DMF | [4] |

| Appearance | White to off-white solid or yellowish to white crystalline powder |

Reaction Chemistry and Workflow

The utility of the this compound lies in its two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and an iodoacetyl group. This allows for a two-step conjugation process, minimizing the formation of unwanted homodimers.

First, the NHS ester reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH (7-9).

Following the initial amine-directed reaction, the iodoacetyl group is then available to react specifically with sulfhydryl groups, typically from cysteine residues, forming a stable thioether bond. This second reaction also proceeds optimally at a pH above 7.5.

Experimental Protocols

Detailed experimental procedures are crucial for successful bioconjugation using SIA. The following protocols are based on established methodologies and can be adapted for specific applications.

Protocol 1: Two-Step Protein-Peptide Conjugation (Excess SIA)

This protocol is designed for situations where the peptide concentration is the limiting factor. The protein is first "activated" with an excess of SIA, and the purified activated protein is then reacted with the cysteine-containing peptide.

Materials:

-

Protein to be conjugated (e.g., Bovine Serum Albumin - BSA)

-

Cysteine-containing peptide

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS), pH 7.2-7.5

-

Desalting columns or dialysis tubing (MWCO appropriate for the protein)

-

Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

Procedure:

-

Protein Preparation: Dissolve the protein (e.g., BSA) in PBS at a concentration of 1-10 mg/mL.

-

SIA Solution Preparation: Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 10 mg/mL.

-

Protein Activation:

-

Add a 20 to 50-fold molar excess of the SIA solution to the protein solution while gently vortexing.

-

Incubate the reaction for 30-60 minutes at room temperature.

-

-

Purification of Activated Protein: Remove excess, unreacted SIA using a desalting column or by dialysis against PBS. This step is critical to prevent unwanted side reactions in the subsequent step.

-

Peptide Conjugation:

-

Immediately add the cysteine-containing peptide to the purified, activated protein solution. The molar ratio of peptide to protein can be varied to achieve the desired conjugation ratio.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching: Add a quenching buffer to a final concentration of 10-50 mM to stop the reaction by consuming any remaining reactive groups.

-

Final Purification: Purify the final conjugate using size-exclusion chromatography or dialysis to remove excess peptide and quenching reagents.

Protocol 2: One-Pot Protein-Peptide Conjugation (Excess Peptide)

This protocol is suitable when the peptide is readily available and can be used in excess. Both reactions occur in the same vessel.

Materials:

-

Same as Protocol 1.

Procedure:

-

Protein and Peptide Preparation:

-

Dissolve the protein in PBS.

-

Dissolve the cysteine-containing peptide in PBS.

-

-

SIA Solution Preparation: Prepare the SIA solution as described in Protocol 1.

-

Reaction Initiation:

-

Add the desired molar ratio of SIA to the protein solution and incubate for 15-30 minutes at room temperature.

-

Add a molar excess of the cysteine-containing peptide to the reaction mixture.

-

-

Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

-

Quenching and Purification: Follow the quenching and final purification steps as described in Protocol 1.

Application in Antibody-Drug Conjugate (ADC) Development

SIA is a valuable tool in the synthesis of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor-specific antigens.[5] The heterobifunctional nature of SIA allows for the controlled attachment of the drug to the antibody.

Conclusion

The this compound is a versatile and efficient reagent for the covalent conjugation of biomolecules. Its well-defined reactivity and short spacer arm make it particularly suitable for applications requiring precise control over the conjugation process, such as in the development of antibody-drug conjugates and in the study of protein-protein interactions. The experimental protocols provided in this guide offer a solid foundation for researchers to successfully employ SIA in their work. As with any chemical modification of proteins, optimization of reaction conditions, including molar ratios, pH, and incubation times, is recommended to achieve the desired outcome for each specific application.

References

Methodological & Application

Application Notes and Protocols for SIA Crosslinking in Protein-Protein Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug development. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to identify and characterize PPIs by covalently capturing interacting proteins. Succinimidyl iodoacetate (SIA) is a heterobifunctional, non-cleavable crosslinker that offers a controlled and specific approach to studying PPIs.

SIA contains two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and an iodoacetyl group. The NHS ester reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues, while the iodoacetyl group specifically targets sulfhydryl groups found in cysteine residues. This dual reactivity allows for a two-step crosslinking strategy, providing greater control over the conjugation process compared to homobifunctional crosslinkers. The short, 1.5 Å spacer arm of SIA makes it ideal for capturing proteins in very close proximity.

These application notes provide a detailed protocol for utilizing SIA to crosslink interacting proteins for subsequent analysis by techniques such as SDS-PAGE and mass spectrometry.

Principle of SIA Crosslinking

The heterobifunctional nature of SIA allows for a sequential, two-step crosslinking reaction. This minimizes the formation of unwanted polymers and allows for more specific capture of interacting partners.

-

Step 1: Amine Reaction (NHS Ester) : The protein of interest (the "bait" protein), which ideally has accessible lysine residues, is first incubated with SIA. The NHS ester end of SIA reacts with primary amines on the bait protein, forming a stable amide bond. This reaction is typically performed at a pH of 7.2-8.5.

-

Step 2: Sulfhydryl Reaction (Iodoacetyl) : After removing excess, unreacted SIA, the SIA-activated bait protein is introduced to its potential interacting partner(s) (the "prey" protein(s)), which should possess accessible cysteine residues. The iodoacetyl end of the now-attached SIA linker reacts with the sulfhydryl group on the prey protein, forming a stable thioether bond. This reaction is favored at a pH greater than 7.5.

The resulting crosslinked complex can then be analyzed to identify the interacting proteins and map the interaction interface.

Data Presentation

While specific quantitative data for SIA crosslinking in protein-protein interaction studies is not extensively available in the public domain, the following table provides a template for how such data could be presented. This hypothetical data represents the identification of interacting partners for a bait protein ("Protein X") using an SIA crosslinking workflow coupled with quantitative mass spectrometry.

| Bait Protein | Identified Interacting Protein | UniProt ID | Number of Unique Crosslinked Peptides | Fold Change (Crosslinked vs. Control) | p-value | Putative Interaction Site (Residue) |

| Protein X | Protein A | P12345 | 5 | 15.2 | <0.01 | Cys-88 |

| Protein X | Protein B | Q67890 | 3 | 8.5 | <0.05 | Cys-152 |

| Protein X | Protein C (non-specific) | P98765 | 1 | 1.2 | >0.05 | Cys-210 |

Note: This table is for illustrative purposes only. Actual results will vary depending on the specific proteins and experimental conditions.

Experimental Protocols

Materials and Reagents

-

Succinimidyl iodoacetate (SIA)

-

Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF), anhydrous

-

Purified "bait" and "prey" protein solutions

-

Reaction Buffer A (Amine Reaction): Phosphate-buffered saline (PBS), pH 7.2-7.5, or HEPES buffer, pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris).

-

Reaction Buffer B (Sulfhydryl Reaction): Borate buffer or HEPES buffer, pH 8.0-8.5.

-

Quenching Solution A (for NHS ester): 1 M Tris-HCl, pH 7.5, or 1 M Glycine.

-

Quenching Solution B (for iodoacetyl): 1 M 2-Mercaptoethanol or 1 M Dithiothreitol (DTT).

-

Desalting columns or dialysis equipment.

-

SDS-PAGE reagents and equipment.

-

Mass spectrometer and associated reagents for proteomic analysis.

Protocol 1: Two-Step SIA Crosslinking of Purified Proteins

This protocol is designed for crosslinking two purified proteins where one (the "bait") has accessible lysines and the other (the "prey") has accessible cysteines.

Step 1: Activation of Bait Protein with SIA

-

Prepare SIA Stock Solution: Immediately before use, dissolve SIA in anhydrous DMSO or DMF to a final concentration of 10-50 mM.

-

Prepare Bait Protein: Ensure the bait protein is in Reaction Buffer A at a concentration of 1-5 mg/mL. The buffer must be free of primary amines.

-

Initiate Amine Reaction: Add the SIA stock solution to the bait protein solution to achieve a 10- to 50-fold molar excess of SIA over the protein. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

Quench NHS Ester Reaction: Add Quenching Solution A to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Remove Excess Reagents: Immediately remove excess SIA and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against Reaction Buffer A.

Step 2: Crosslinking to Prey Protein

-

Prepare Prey Protein: Ensure the prey protein is in Reaction Buffer B at a concentration similar to the bait protein.

-